molecular formula C10H15NO B8518919 2-Cyanomethyl-2-methylcycloheptanone

2-Cyanomethyl-2-methylcycloheptanone

Cat. No.: B8518919
M. Wt: 165.23 g/mol
InChI Key: HDEDAGREICRNQD-UHFFFAOYSA-N
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Description

2-Cyanomethyl-2-methylcycloheptanone is a functionalized cycloheptanone derivative designed for advanced organic synthesis and medicinal chemistry research. This compound features a ketone group and a nitrile moiety on the same carbon atom, making it a versatile and valuable bifunctional synthetic building block. Cycloheptanone scaffolds are recognized as key precursors in the synthesis of various pharmaceuticals . The presence of the electron-withdrawing cyano group adjacent to the carbonyl makes this structure a promising intermediate for complex ring-forming reactions, nucleophilic additions, and the development of novel chemical entities. Researchers can leverage this compound in the exploration of new therapeutic agents, particularly as a sophisticated precursor in the synthesis of more complex molecules with potential bioactive properties. Its structure is ideal for investigating structure-activity relationships (SAR) and for use in ring-expansion strategies, similar to other cycloheptanone-based syntheses . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(1-methyl-2-oxocycloheptyl)acetonitrile

InChI

InChI=1S/C10H15NO/c1-10(7-8-11)6-4-2-3-5-9(10)12/h2-7H2,1H3

InChI Key

HDEDAGREICRNQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC1=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-Cyanomethyl-2-methylcycloheptanone and structurally related compounds:

Compound Name Structure Molecular Formula Key Functional Groups logP (Predicted) Reactivity Notes
This compound Cycloheptanone with -CH₃ and -CH₂CN C₁₀H₁₅NO Ketone, Nitrile ~2.1* High polarity; susceptible to nucleophilic attack at carbonyl and nitrile groups.
2-Hexyl-2-methylcyclopentanone Cyclopentanone with -CH₃ and -C₆H₁₃ C₁₂H₂₂O Ketone 3.8 Hydrophobic; limited solubility in polar solvents due to long alkyl chain.
2-Chloro-1-phenylethanone Acetophenone with -Cl C₈H₇ClO Ketone, Chloride ~1.9 Electrophilic aromatic substitution favored; halogen enhances reactivity.
Methyl 2-hexenoate Ester with α,β-unsaturation C₇H₁₂O₂ Ester, Alkene ~2.5 Undergoes hydrolysis and conjugate addition due to ester and double bond.
2-(2-(4-Methylcyclohexenyl)propyl)cyclopentanone Cyclopentanone with branched substituent C₁₅H₂₂O Ketone, Cyclohexene ~4.2 High steric hindrance; cyclohexene enhances lipophilicity.

*Predicted using fragment-based methods (nitrile reduces logP compared to alkyl chains).

Key Findings from Comparative Studies

Substituent Impact: The nitrile group in this compound enhances polarity, leading to higher solubility in polar solvents (e.g., DMSO) compared to alkyl-substituted analogs like 2-Hexyl-2-methylcyclopentanone (logP 3.8) . In contrast, chloro substituents (e.g., 2-Chloro-1-phenylethanone) increase electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution over the nitrile-mediated reactions seen in the target compound .

Steric and Lipophilic Effects: The branched cyclohexenylpropyl substituent in the cyclopentanone analog increases steric hindrance and lipophilicity (logP ~4.2), making it more suitable for lipid-rich applications compared to the target compound.

Notes and Limitations

  • Contradictions : and suggest alkyl/cycloalkenyl substituents dominate logP trends, but the target’s nitrile group may offset hydrophobicity. Further studies are needed to validate this.
  • Applications: The target’s nitrile group positions it as a candidate for pharmaceutical intermediates, whereas alkyl-substituted analogs (e.g., 2-Hexyl-2-methylcyclopentanone) may serve better in fragrance or polymer industries .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 2-methylcycloheptanone using a strong base such as potassium tert-butoxide in tert-butyl alcohol. The resulting enolate attacks the β-carbon of acrylonitrile, a Michael acceptor, forming a new carbon-carbon bond. Subsequent protonation generates the alkylated product. Key parameters include:

  • Temperature : Ambient to mild heating (20–50°C).

  • Base : Potassium tert-butoxide (1.0–1.2 equivalents).

  • Solvent : tert-Butyl alcohol or tetrahydrofuran.

  • Reaction Time : 4–24 hours.

The choice of base and solvent critically influences reaction efficiency. Polar aprotic solvents enhance enolate stability, while bulky bases like potassium tert-butoxide minimize side reactions such as over-alkylation.

Experimental Procedure

A representative synthesis from US4057559A involves:

  • Dissolving 2-methylcycloheptanone (1.0 mol) in anhydrous tert-butyl alcohol.

  • Adding potassium tert-butoxide (1.1 mol) under nitrogen atmosphere.

  • Dropwise addition of acrylonitrile (1.2 mol) with stirring at 25°C for 12 hours.

  • Quenching with aqueous ammonium chloride and extracting with ethyl acetate.

  • Distilling the crude product under reduced pressure (14 mmHg) to isolate this compound as a colorless liquid.

Characterization and Physical Properties

The product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key data from US4057559A include:

PropertyValue
Boiling Point152°C–158°C (14 mmHg)
1H NMR^1\text{H NMR} (CDCl₃)δ 1.27 (s, 3H, CH₃)
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol

The singlet at δ 1.27 corresponds to the methyl group adjacent to the carbonyl, confirming regioselective alkylation at the α-position.

Comparative Analysis with Theoretical Alternatives

Although the patent method dominates industrial synthesis, hypothetical alternatives could include:

Cyanoethylation via Grignard Reagents

Reacting 2-methylcycloheptanone with a preformed cyanoethyl Grignard reagent (e.g., CH₂CH₂CNMgBr) might bypass enolate formation. However, this route risks nucleophilic attack at the carbonyl group, leading to alcohol by-products.

Reductive Amination Pathways

No documented methods exist, but reductive amination of 2-methylcycloheptanone with cyanoethylamine could theoretically yield imine intermediates. Catalytic hydrogenation might then reduce the imine to the desired product, though steric hindrance likely limits feasibility.

Industrial Applications and Derivative Synthesis

This compound serves as a precursor for carbazole acetic acid derivatives, which exhibit anti-inflammatory and analgesic properties. Subsequent functionalization steps include:

  • Hydrolysis : Conversion of the nitrile group to a carboxylic acid via acidic or basic conditions.

  • Reduction : Hydrogenation of the ketone to a secondary alcohol using catalysts like palladium on carbon.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyanomethyl-2-methylcycloheptanone with high purity?

  • Methodological Answer : A common approach involves nucleophilic addition to a pre-functionalized cycloheptanone scaffold. For example, cyanoalkylation of 2-methylcycloheptanone using acrylonitrile derivatives under basic conditions (e.g., KOtBu in THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Confirm purity using HPLC with a C18 column and UV detection at 220 nm .
  • Key Considerations : Monitor reaction progress by TLC, and optimize stoichiometry to minimize byproducts like dimerized intermediates.

Q. How can spectroscopic techniques be optimized for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 13C^{13}\text{C}-NMR to distinguish the quaternary carbon of the cyano group (~115-120 ppm) and the ketone carbonyl (~210 ppm). 1H^{1}\text{H}-NMR should resolve the methyl group (singlet at ~1.2 ppm) and cycloheptane ring protons (multiplet at 1.5-2.5 ppm) .
  • IR : Look for a sharp C≡N stretch at ~2240 cm1^{-1} and ketone C=O at ~1710 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H]+^+ (expected m/z for C10_{10}H15_{15}NO: 165.1154).

Advanced Research Questions

Q. What strategies resolve contradictions in reported stereochemical outcomes during nucleophilic additions to this compound?

  • Methodological Answer :

  • Controlled Experiments : Vary reaction conditions (e.g., temperature, solvent polarity) to isolate stereoisomers. For example, low-temperature conditions may favor kinetic vs. thermodynamic products.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and compare with experimental NMR/XRPD data. This reconciles discrepancies by identifying dominant pathways under specific conditions .
  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and assign configurations via optical rotation or circular dichroism.

Q. How should multi-step kinetic studies be designed to assess the thermal stability of this compound?

  • Methodological Answer :

  • Isothermal Experiments : Heat samples at 50–100°C in sealed ampules and analyze degradation products via GC-MS at timed intervals.
  • Arrhenius Analysis : Calculate activation energy (EaE_a) from rate constants (kk) at multiple temperatures. Use this to predict shelf-life under storage conditions .
  • Mechanistic Probes : Introduce radical scavengers (e.g., BHT) to test for free-radical degradation pathways.

Q. How can researchers address inconsistent bioactivity results in antimicrobial assays involving this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing, using reference strains (e.g., E. coli ATCC 25922) to reduce variability.
  • Orthogonal Validation : Combine disk diffusion and broth microdilution methods. Cross-validate with cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .
  • Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies, identifying outliers via Grubbs’ test .

Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Simulations : Use software like ORCA or NWChem to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to assess conformational stability and aggregation tendencies .
  • Docking Studies : Apply AutoDock Vina to screen interactions with biological targets (e.g., enzymes), prioritizing derivatives for synthesis .

Data Contradiction & Reliability

Q. How should researchers handle conflicting data on the hydrolytic degradation pathways of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water to trace hydrolysis products via LC-MS, distinguishing between acid-catalyzed vs. base-mediated mechanisms.
  • pH-Controlled Studies : Conduct experiments across a pH range (2–12) to map degradation kinetics and identify dominant pathways under physiological conditions .
  • Cross-Study Harmonization : Replicate conflicting experiments with standardized protocols (e.g., buffer composition, temperature) to isolate variables .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in toxicity studies of this compound?

  • Methodological Answer :

  • Hill Equation Modeling : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to estimate EC50_{50} and cooperativity coefficients.
  • Machine Learning : Train random forest models on structural descriptors (e.g., logP, polar surface area) to predict toxicity endpoints .
  • Bayesian Meta-Analysis : Integrate prior data to refine uncertainty intervals, improving reliability in low-sample studies .

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